

Synthesis and Characterization of 1-(Naphthalen-1-yl)ethanone Oxime: A Technical Guide

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Compound of Interest

Compound Name: 1-(Naphthalen-1-yl)ethanone
oxime

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This technical guide provides a comprehensive overview of the synthesis and characterization of **1-(Naphthalen-1-yl)ethanone oxime**, a key intermediate in medicinal chemistry and organic synthesis. This document details the experimental protocol for its preparation and outlines the analytical data for its characterization.

Introduction

1-(Naphthalen-1-yl)ethanone oxime ($C_{12}H_{11}NO$) is a derivative of 1-acetonaphthone, belonging to the oxime class of organic compounds. Its molecular weight is 185.22 g/mol ^[1]. The presence of the naphthalene moiety and the oxime functional group makes it a versatile building block for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. Oximes and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. A thorough understanding of the synthesis and physicochemical properties of this compound is crucial for its effective utilization in research and development.

Synthesis of 1-(Naphthalen-1-yl)ethanone Oxime

The synthesis of **1-(Naphthalen-1-yl)ethanone oxime** is typically achieved through the condensation reaction of 1-(Naphthalen-1-yl)ethanone with hydroxylamine hydrochloride in the presence of a base.[1] The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the oxime.

Experimental Protocol

Materials:

- 1-(Naphthalen-1-yl)ethanone
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate (CH_3COONa)
- Ethanol (95%)
- Distilled water

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 1-(Naphthalen-1-yl)ethanone (1 equivalent) in ethanol.
- Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.3 equivalents) in a minimal amount of water to the flask.
- Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
- Pour the reaction mixture into cold distilled water to precipitate the crude product.
- Filter the precipitate using a Büchner funnel and wash with cold water to remove any inorganic impurities.

- Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain pure **1-(Naphthalen-1-yl)ethanone oxime** as a solid.
- Dry the purified crystals in a desiccator.

Characterization Data

The structure and purity of the synthesized **1-(Naphthalen-1-yl)ethanone oxime** are confirmed by various spectroscopic and physical methods.

Physical Properties

Property	Value
Molecular Formula	C ₁₂ H ₁₁ NO
Molecular Weight	185.22 g/mol
Appearance	Solid
Melting Point	Data not available in the search results

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for **1-(Naphthalen-1-yl)ethanone oxime** would include resonances for the methyl protons, the aromatic protons of the naphthalene ring, and the hydroxyl proton of the oxime group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule. The spectrum is expected to show signals for the methyl carbon, the carbon of the C=N bond, and the ten carbons of the naphthalene ring.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for **1-(Naphthalen-1-yl)ethanone oxime** are expected for the O-H stretch of the oxime, the C=N stretch, and the C=C stretching vibrations of the naphthalene ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of **1-(Naphthalen-1-yl)ethanone oxime** is expected to show a molecular ion peak (M^+) corresponding to its molecular weight.

Note: Specific, quantitative spectral data (chemical shifts, coupling constants, absorption frequencies, and m/z values) for **1-(Naphthalen-1-yl)ethanone oxime** were not explicitly available in the provided search results. The tables below are structured to be populated with such data upon experimental determination.

Table 1: ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
e.g., 2.30	s	-	-CH ₃
e.g., 7.40-8.20	m	-	Ar-H
e.g., 9.50	s	-	=N-OH

Table 2: ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
e.g., 12.0	-CH ₃
e.g., 124.0-135.0	Ar-C
e.g., 155.0	C=N

Table 3: FT-IR Data

Wavenumber (cm ⁻¹)	Assignment
e.g., 3300-3100	O-H stretch (oxime)
e.g., 1650	C=N stretch
e.g., 1600, 1500	C=C stretch (aromatic)

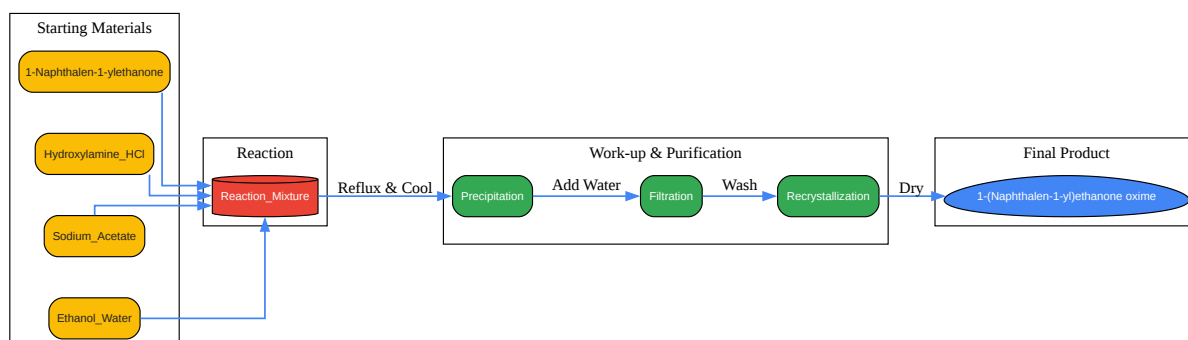
Table 4: Mass Spectrometry Data

m/z	Assignment
e.g., 185	[M] ⁺
e.g., 170	[M-CH ₃] ⁺
e.g., 127	[C ₁₀ H ₇] ⁺

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **1-(Naphthalen-1-yl)ethanone oxime**.

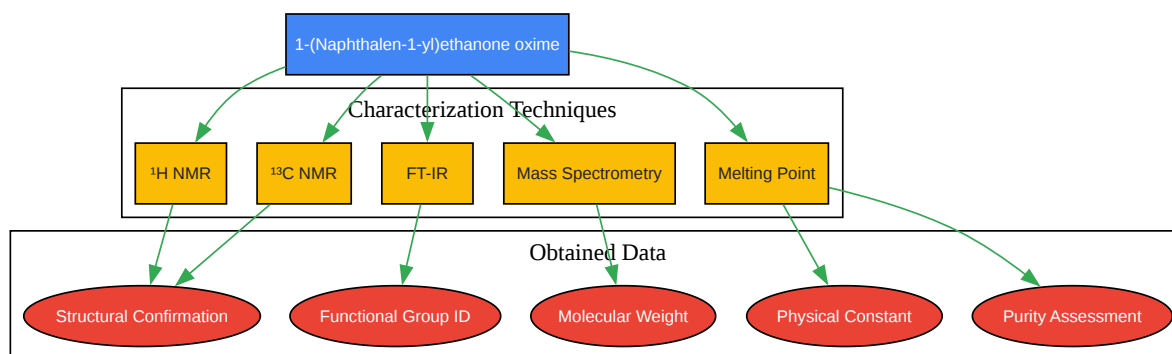


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Caption: Synthesis workflow for **1-(Naphthalen-1-yl)ethanone oxime**.

Logical Relationship of Characterization

The following diagram shows the logical relationship between the synthesized compound and the analytical techniques used for its characterization.



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Caption: Analytical techniques for compound characterization.

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References

- 1. Buy 1-(Naphthalen-1-yl)ethanone oxime [smolecule.com]
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